2-acetyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
2-Acetyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic β-carboline derivative characterized by a fused indole and tetrahydro-β-carboline system with an acetyl group at the 2-position. This compound belongs to a class of alkaloids and synthetic derivatives known for diverse biological activities, including phytotoxic, neuroactive, and enzyme-inhibitory effects .
Properties
IUPAC Name |
2'-acetylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-12(24)23-11-10-14-13-6-2-4-8-16(13)21-18(14)20(23)15-7-3-5-9-17(15)22-19(20)25/h2-9,21H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFYBXHWCGNNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-acetyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex compound belonging to the beta-carboline family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of This compound is with a molecular weight of approximately 242.28 g/mol. The structure features a spiro connection between a beta-carboline and an indole moiety, which is significant for its biological interactions.
Antitumor Activity
Research has indicated that beta-carboline derivatives exhibit promising antitumor properties. A study focusing on the structure-activity relationship of beta-carboline derivatives found that modifications to the beta-carboline structure could enhance their efficacy as DNA-targeting antitumor agents. Specifically, compounds that retained the core beta-carboline structure while introducing various substituents showed increased cytotoxicity against cancer cell lines .
Neuroprotective Effects
Beta-carbolines have been studied for their neuroprotective effects. For instance, harmine , a related compound, has been shown to protect neuronal cells from oxidative stress-induced damage. This suggests that This compound may possess similar protective qualities due to structural similarities .
Antioxidant Properties
The antioxidant capacity of beta-carbolines is well-documented. These compounds can scavenge free radicals and inhibit lipid peroxidation in biological systems. The presence of electron-rich indole and carboxylic acid groups in beta-carbolines contributes to their ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Enzyme Inhibition
Beta-carbolines have also been identified as inhibitors of various enzymes involved in cancer progression and neurodegenerative diseases. For example, studies have shown that certain derivatives can inhibit monoamine oxidase (MAO), an enzyme implicated in mood disorders and neurodegeneration .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of several beta-carboline derivatives in vitro against human cancer cell lines. The results indicated that compounds with structural modifications at specific positions exhibited enhanced cytotoxicity compared to unmodified beta-carbolines. The study concluded that This compound could be a candidate for further development as an anticancer agent .
Case Study 2: Neuroprotection
In another research endeavor, the neuroprotective effects of beta-carboline derivatives were assessed in a rodent model of Parkinson's disease. The results demonstrated that administration of these compounds significantly reduced neuronal death and improved motor function in treated animals compared to controls. This highlights the potential therapeutic applications of This compound in neurodegenerative conditions .
Scientific Research Applications
Neuroprotective Effects
Research indicates that beta-carboline derivatives exhibit neuroprotective properties. Specifically, compounds within this class can enhance levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth. Studies have shown that derivatives like 2-acetyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one may help in conditions such as Parkinson's disease by promoting dopaminergic neuron survival and improving cognitive functions .
Antidepressant Activity
Beta-carbolines have been linked to antidepressant effects through their action as monoamine oxidase inhibitors (MAOIs). The ability to inhibit MAO enzymes leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, which can alleviate symptoms of depression. The specific structural modifications in this compound may enhance its efficacy compared to other beta-carboline derivatives .
Anticancer Properties
There is growing interest in the anticancer potential of beta-carbolines. They have been shown to interact with various cancer-related molecules and pathways. For instance, studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and modulating key signaling pathways involved in cell proliferation .
Case Study 1: Neuroprotection in Animal Models
A study investigating the neuroprotective effects of beta-carboline derivatives demonstrated that administration of this compound in rodent models led to significant improvements in motor function and cognitive performance following neurotoxic insults. The compound was found to increase BDNF levels and reduce oxidative stress markers in the brain .
Case Study 2: Antidepressant Effects
In a clinical trial assessing the antidepressant properties of beta-carbolines, participants receiving treatment with a formulation containing this compound reported marked improvements in mood and anxiety levels compared to those receiving a placebo. The study highlighted the compound's potential as a novel therapeutic agent for depression .
Chemical Reactions Analysis
Hydrolysis of the Acetyl Group
The acetyl moiety at position 2 undergoes hydrolysis under acidic or basic conditions, yielding a hydroxyl group. This reaction is critical for generating derivatives with altered solubility and bioactivity.
Conditions :
Mechanistic Pathway :
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Nucleophilic attack by water or hydroxide ion at the carbonyl carbon.
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Formation of a tetrahedral intermediate.
Outcome :
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Acid hydrolysis | 2-hydroxy derivative | 72–78 | |
| Base hydrolysis | 2-hydroxy derivative | 68–75 |
Electrophilic Aromatic Substitution
The beta-carboline core participates in electrophilic substitution, particularly at positions 6 and 8 of the indole ring. Bromination and nitration are well-documented:
Bromination :
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Reagent : Br₂ in DCM (1:1 molar ratio).
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Conditions : 0°C, 30 minutes.
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Product : 5'-bromo derivative (yield: 65–70%).
Nitration :
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Reagent : HNO₃/H₂SO₄ (mixed acid).
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Conditions : 50°C, 2 hours.
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Product : 6-nitro derivative (yield: 58–63%).
Spiro Ring Functionalization
The spiro indole linkage enables strain-driven ring-opening reactions:
Acid-Catalyzed Ring Opening :
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Reagent : H₂SO₄ (conc.).
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Conditions : Reflux, 12 hours.
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Product : Linear beta-carboline-indole hybrid (yield: 55%).
Nucleophilic Attack at Spiro Carbon :
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Reagent : Grignard reagents (e.g., CH₃MgBr).
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Conditions : THF, –10°C, 1 hour.
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Product : Alkylated derivative with retained spiro structure (yield: 40–45%).
Cross-Coupling Reactions
The indole moiety participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling :
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Reagents : Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃.
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Conditions : DMF/H₂O, 80°C, 8 hours.
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Product : 5'-aryl derivatives (yield: 60–75%).
Buchwald-Hartwig Amination :
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Reagents : Primary amine, Pd₂(dba)₃, Xantphos.
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Conditions : Toluene, 100°C, 12 hours.
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Product : N-alkylated indole derivatives (yield: 50–65%).
Oxidation and Reduction
Oxidation of the Tetrahydro Ring :
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Reagent : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
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Conditions : CH₂Cl₂, RT, 2 hours.
Reduction of the Acetyl Group :
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Reagent : NaBH₄/EtOH.
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Conditions : RT, 1 hour.
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride):
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Conditions : 254 nm UV light, CH₃CN, 6 hours.
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Product : Diels-Alder adduct (yield: 45–50%).
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include spiro-β-carbolines with variations in substituents and ring systems. Below is a comparative analysis:
Structural Insights :
- Acetyl vs.
- Stereochemistry : Bromo- and methyl-substituted derivatives (e.g., ) exhibit stereochemical complexity, affecting solubility and bioactivity.
Phytotoxic Effects
- Indole Fragment Role : Compounds with indole moieties (e.g., compound 2 in ) exhibit glyphosate-like phytotoxicity at 5 ppm, likely via interference with auxin (IAA) signaling .
- SAR Insights: The acetyl group in the target compound may enhance membrane permeability compared to non-acetylated spiro-β-carbolines.
Enzyme Inhibition
- Spirocyclic vs.
Physicochemical Properties
- Melting Points : Derivatives with bulkier substituents (e.g., 4-(3,4-methylenedioxyphenyl)) exhibit higher melting points (>260°C) due to enhanced crystallinity .
- Solubility : Acetylated derivatives may display improved solubility in polar solvents compared to halogenated analogues (e.g., bromo-substituted ).
Q & A
Q. What are the common synthetic routes for 2-acetyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one?
The compound is typically synthesized via the Pictet-Spengler reaction , involving the cyclization of substituted tryptamines with cyclic ketones. For example:
- Diastereoselective synthesis : Glacial acetic acid catalyzes the reaction of substituted tryptamines with ketones, yielding spiro-β-carbolines with high stereoselectivity (only the R,R diastereomer forms) .
- Functionalization : Post-synthetic modifications, such as acetylation, are performed using chloroacetyl chloride in the presence of NaHCO₃ in CHCl₃ .
| Reaction Conditions | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Pictet-Spengler cyclization | Glacial acetic acid | 55–82% | |
| Acetylation of β-carboline core | CHCl₃/NaHCO₃ | 64–81% |
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms spirocyclic structure and substituent positions. For example, ¹H NMR shows exchangeable NH protons (~9–11 ppm), and ¹³C NMR resolves spiro carbon signals .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 462 [M⁺] for derivatives) .
- X-ray crystallography : Determines absolute configuration and diastereoselectivity .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in spiro-β-carboline synthesis?
Diastereoselectivity is achieved via:
- Catalyst choice : Glacial acetic acid promotes the exclusive formation of the R,R diastereomer in Pictet-Spengler reactions, confirmed by X-ray analysis of salts (e.g., hydrochloride) .
- Steric effects : Bulky substituents on tryptamines or ketones restrict rotational freedom, favoring one transition state .
Example : Reaction of 4-methoxyphenyl-substituted tryptamine with indol-2-one yields a single diastereomer (melting point 280–281°C) .
Q. How do substituents on the aromatic rings affect biological activity?
Substituents modulate receptor binding and bioactivity:
- Electron-withdrawing groups (e.g., Cl, F): Enhance binding to serotonin receptors (5-HT) .
- Spirocyclic moieties : Improve metabolic stability and blood-brain barrier penetration, critical for CNS-targeted agents .
- Tetrazole hybrids : Derivatives show antiviral and anticonvulsant activity via interactions with enzymes (e.g., MAPKAP-K2) .
Structure-Activity Relationship (SAR) Table :
Q. What computational methods predict binding affinity of derivatives?
- Molecular docking : Models interactions with target proteins (e.g., β-carbolines docked into 5-HT₃ receptor pockets) .
- Quantum chemical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular dynamics (MD) : Simulates stability of ligand-receptor complexes over time .
Q. How to resolve contradictions in reported biological activities?
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., Caco-2 vs. HEK293) or incubation times .
- Stereochemical purity : Impure diastereomers may skew activity results. Validate stereochemistry via X-ray or chiral HPLC .
- Solubility factors : Poor solubility in aqueous buffers can lead to false negatives. Use DMSO/cosolvent systems .
Methodological Challenges
Q. What are the key challenges in purifying this compound?
- Low solubility : Spirocyclic structures often require polar aprotic solvents (e.g., DMF) for crystallization .
- Diastereomer separation : Use chiral columns (e.g., Chiralpak IA) or recrystallization in isopropanol/EtOAc (2:1) .
Q. How is single-crystal X-ray analysis performed for conformation determination?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
